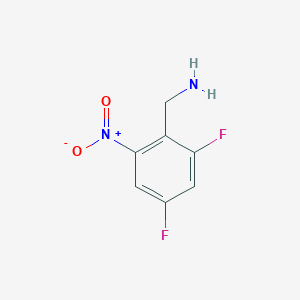

2,4-Difluoro-6-nitrobenzylamine

Description

Significance of Fluorine and Nitro Groups as Aromatic Substituents

The properties of 2,4-Difluoro-6-nitrobenzylamine are largely dictated by the unique electronic effects of its fluorine and nitro substituents.

Fluorine: The incorporation of fluorine into organic molecules, particularly in pharmaceuticals, has become a widespread strategy. Its high electronegativity and small size allow it to form strong bonds with carbon and modulate the acidity of nearby protons. In an aromatic system, fluorine acts as a powerful electron-withdrawing group via induction, yet a weak π-donor through resonance. This dual nature can significantly alter the reactivity of the aromatic ring. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes and can improve binding affinity to biological targets.

Nitro Group: The nitro group (NO₂) is one of the most potent electron-withdrawing groups used in organic synthesis. researchgate.net Its strong deactivating effect on the aromatic ring retards electrophilic aromatic substitution but strongly facilitates nucleophilic aromatic substitution (SNAᵣ). svedbergopen.com This is particularly true when the nitro group is positioned ortho or para to a potential leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. The nitro group itself can also act as a leaving group in some SNAᵣ reactions. svedbergopen.com In medicinal chemistry, nitroaromatic compounds often act as prodrugs, where their reduction in hypoxic environments (low oxygen), such as in certain bacteria or tumor cells, leads to the formation of reactive species that exert a therapeutic effect. svedbergopen.com

The combination of two fluorine atoms and a nitro group on the benzene (B151609) ring makes the aromatic core of this compound exceptionally electron-deficient. This arrangement activates the ring for nucleophilic aromatic substitution, where one of the fluorine atoms could potentially be displaced by a suitable nucleophile.

Overview of Key Research Domains Pertaining to this compound

Direct research focusing solely on this compound is limited in publicly accessible literature, indicating that its primary role is that of a specialized intermediate or building block in multi-step synthetic sequences. Its value can be inferred from the applications of its close chemical relatives, such as 2,4-Difluoronitrobenzene (B147775) and 2,4-Difluoro-6-nitroaniline (B1293778).

These related compounds are recognized as important intermediates for the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com For instance, 2,4-Difluoronitrobenzene is a reactant used in preparing derivatives for antimicrobial agents. chemicalbook.com Similarly, 2,4-Difluoro-6-nitroaniline is a versatile building block for creating herbicides, fungicides, and various pharmaceutical compounds. chemimpex.com An attempted Sandmeyer cyanation of the diazonium salt derived from 2,4-difluoro-6-nitroaniline highlights its utility in generating other functionalized synthons. rsc.org

Given this context, the key research domain for this compound is its application as a synthon in organic synthesis. It would likely be prepared from precursors like 2,4-difluoro-6-nitrobenzonitrile (via reduction) or a 2,4-difluoro-6-nitrobenzyl halide (via amination) and then used to introduce the highly substituted benzyl (B1604629) moiety into a larger molecule. The presence of the amine provides a reactive handle for forming amides, ureas, or secondary/tertiary amines, while the fluorinated and nitrated aromatic ring imparts specific electronic properties and potential sites for further functionalization.

Historical Context of Fluorinated and Nitroaromatic Compounds in Synthetic Chemistry

The development of synthetic methodologies for fluorinated and nitroaromatic compounds has been pivotal to the growth of organic chemistry.

Nitroaromatic Compounds: The history of nitroaromatics dates back to the early 19th century. Nitrobenzene was first synthesized in 1834, and its commercial production began in 1856. nih.gov For over 150 years, the standard method for nitration has involved the use of nitric acid, often in combination with sulfuric acid. wikipedia.org The discovery of the utility of nitro compounds as synthetic intermediates and as materials for dyes and explosives propelled their study throughout the 20th century. wikipedia.org Their role in facilitating nucleophilic aromatic substitution and their reducibility to anilines have made them indispensable tools in synthesis.

Fluorinated Aromatic Compounds: The introduction of fluorine into aromatic rings has a more recent, yet equally impactful, history. Early methods developed in the 1920s and 1930s, such as the Balz-Schiemann reaction (decomposition of diazonium tetrafluoroborates) and the Halex reaction (halogen exchange, typically with KF), laid the groundwork for fluoroaromatic chemistry. chemimpex.com These reactions, though historically significant, often required harsh conditions. The latter half of the 20th century and the early 21st century have seen the development of more sophisticated and milder fluorination techniques, including the use of transition-metal catalysis, which has greatly expanded the scope and functional group tolerance for creating fluorinated aromatic compounds. chemimpex.com

The synthesis of a molecule like this compound stands on the shoulders of these historical developments, combining classical nitration chemistry with established or modern fluorination strategies to create a highly functionalized and reactive synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2,4-Difluorobenzylamine (B110887) | C₇H₇F₂N | 143.13 | - |

| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | - |

| 2,4-Difluoro-6-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | - |

| 2,4-Difluoro-6-nitrophenol | C₆H₃F₂NO₃ | 175.09 | Yellow Solid |

Data sourced from PubChem and other chemical databases. Appearance data for some compounds is not specified in the sources.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-6-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISQBZUNIKKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Nitrobenzylamine

Electronic and Steric Influence of Fluorine and Nitro Substituents on Aromatic Ring Reactivity

The fluorine and nitro groups attached to the benzene (B151609) ring of 2,4-difluoro-6-nitrobenzylamine exert profound electronic and steric effects that govern the reactivity of the aromatic system. Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group, pulling electron density away from the aromatic ring through the sigma bond framework. csbsju.edu This effect is most pronounced at the carbon atoms closest to the fluorine substituents. csbsju.edu However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system, a phenomenon known as pi-donation or resonance. csbsju.edu Although fluorine is a weak pi-donor, this effect can still influence the regioselectivity of reactions by increasing electron density at specific positions on the ring. csbsju.edu

The nitro group is a strong electron-withdrawing group, both inductively and through resonance. Its presence significantly deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density, making it less susceptible to attack by electrophiles. chemguide.co.uk Conversely, this electron deficiency makes the aromatic ring highly activated towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov The combined electron-withdrawing nature of the two fluorine atoms and the nitro group makes the aromatic ring of this compound particularly susceptible to nucleophilic attack.

Sterically, the fluorine atoms and the nitro group can influence the approach of reagents to the aromatic ring. While fluorine has a relatively small van der Waals radius, the nitro group is bulkier and can hinder access to the adjacent ortho positions.

Nucleophilic Substitution Reactions Involving the Benzylamine (B48309) Moiety

The benzylamine moiety in this compound can participate in nucleophilic substitution reactions. The nitrogen atom of the primary amine is nucleophilic and can react with various electrophiles. However, the reactivity of the aromatic ring itself towards nucleophiles is a dominant feature of this molecule.

The presence of the strongly electron-withdrawing nitro group and two fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govichrom.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the leaving groups, typically a fluoride (B91410) ion in this case. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net The rate-determining step can be either the formation of this intermediate or the departure of the leaving group, depending on the specific reactants and reaction conditions. researchgate.net

For instance, in related di- and tri-fluorinated nitrobenzenes, nucleophilic substitution has been shown to be a viable pathway for functionalization. nih.govrsc.org The regioselectivity of these substitutions is influenced by the activating effect of the nitro group and the relative lability of the fluorine atoms.

Reductive Transformations of the Aromatic Nitro Group

The nitro group of this compound is readily reduced to an amino group under various conditions. This transformation is a common and important reaction in organic synthesis.

Mechanistic Pathways of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamino group (R-NHOH), and finally to the amino group (R-NH₂). nih.govresearchgate.net

Two primary mechanistic routes are considered for this reduction:

Radical Mechanism: This pathway involves single-electron transfer steps, generating radical intermediates. nih.gov

Hydride Transfer: This involves two-electron reduction steps, proceeding through the nitroso and hydroxylamino intermediates. nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov

Various reagents can effect this transformation, including catalytic hydrogenation (e.g., using catalysts like Raney nickel or palladium on carbon), or chemical reducing agents such as iron in acidic media or tin(II) chloride. wikipedia.orgyoutube.com

Chemo- and Regioselectivity in Reductive Reactions

In molecules with multiple reducible functional groups, achieving chemoselectivity—the selective reduction of one functional group over another—is a key challenge. For this compound, the primary concern would be the selective reduction of the nitro group without affecting the fluorine atoms or the benzylamine moiety.

The choice of reducing agent and reaction conditions is crucial for controlling chemoselectivity. For instance, certain catalytic systems have been developed for the chemoselective reduction of nitroarenes in the presence of other sensitive groups. researchgate.net By selecting appropriate catalysts and hydrogen sources (like sodium borohydride (B1222165) or hydrazine (B178648) hydrate), it is possible to selectively reduce the nitro group. researchgate.net

Regioselectivity, on the other hand, refers to the preferential reaction at one position over another. In the context of nitro group reduction in this molecule, regioselectivity is not a factor as there is only one nitro group. However, in related polynitroaromatic compounds, the position of the nitro group relative to other substituents can influence its reactivity. researchgate.net For example, in nitrotoluenes, the para-nitro group is generally the most easily reduced. researchgate.net

Reactivity at the Benzylic Methylene (B1212753) Position

The benzylic methylene group (-CH₂-) in this compound is positioned between the electron-withdrawing aromatic ring and the nitrogen atom of the amine. This positioning influences its reactivity.

Deprotonation and Carbanion Chemistry

The hydrogen atoms on the benzylic methylene group are acidic due to the electron-withdrawing nature of the attached substituted phenyl ring. This acidity allows for deprotonation by a suitable base to form a carbanion. wikipedia.org A carbanion is a species containing a negatively charged, trivalent carbon atom. wikipedia.org

The stability of the resulting carbanion would be enhanced by the delocalization of the negative charge onto the electron-deficient aromatic ring. The strong electron-withdrawing nitro group would play a significant role in stabilizing this carbanion through resonance. Once formed, this carbanion can act as a nucleophile and react with various electrophiles, allowing for further functionalization at the benzylic position.

The general principle of carbanion formation involves the removal of a proton from a carbon atom by a base. wikipedia.org The resulting carbanion is a reactive intermediate that can participate in a variety of synthetic transformations. wikipedia.org

Oxidative Transformations at the Benzylic Site

The benzylic position of this compound, the carbon atom situated between the aromatic ring and the amine group, is a key site for oxidative transformations. The presence of the electron-withdrawing nitro group and fluorine atoms on the benzene ring influences the reactivity of this benzylic carbon.

Strong oxidizing agents are capable of cleaving the alkyl side chain of aromatic compounds, leading to the formation of a carboxylic acid at the benzylic position. This process, known as benzylic oxidation, typically requires the presence of at least one hydrogen atom on the benzylic carbon. For this compound, this would theoretically lead to the formation of 2,4-difluoro-6-nitrobenzoic acid. The reaction proceeds through the formation of a resonance-stabilized benzylic radical or carbocation, which is then further oxidized.

Milder oxidizing agents can potentially lead to the formation of an imine or, with subsequent hydrolysis, an aldehyde. The electrochemical oxidation of amines, for example, can proceed through the formation of an iminium cation intermediate, which can then be hydrolyzed to an aldehyde.

| Oxidizing Agent Category | Potential Product(s) of this compound Oxidation | General Mechanistic Feature |

| Strong (e.g., KMnO4, Na2Cr2O7) | 2,4-Difluoro-6-nitrobenzoic acid | Cleavage of the C-C bond and oxidation of the benzylic carbon. |

| Mild (e.g., specific enzymes, electrochemical oxidation) | 2,4-Difluoro-6-nitrobenzaldehyde (after hydrolysis) | Formation of an imine or iminium cation intermediate. |

Exploration of Radical Pathways and Intermediates

The study of radical reactions involving fluorinated and nitrated aromatic compounds is crucial for understanding their stability and degradation pathways. For this compound, radical pathways could be initiated through various means, including photolysis or reaction with radical initiators.

The benzylic C-H bonds are typically weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. Homolytic cleavage of a benzylic C-H bond in this compound would generate a benzylic radical. This radical is stabilized by the delocalization of the unpaired electron into the π-system of the benzene ring.

Once formed, this benzylic radical can undergo several reactions:

Reaction with Oxygen: In the presence of oxygen, the benzylic radical can form a peroxyl radical, which can then participate in further oxidation reactions.

Halogenation: Radical halogenation at the benzylic position is a common transformation.

Coupling Reactions: The radical could potentially couple with other radical species present in the reaction mixture.

The nitro group can also play a role in radical reactions. Under certain conditions, nitroaromatic compounds can accept an electron to form a radical anion, which can then undergo further transformations.

Mechanistic Elucidation Studies for Transformations of this compound

Understanding the precise mechanisms of the transformations of this compound is essential for controlling reaction outcomes and predicting the formation of byproducts.

Kinetic Analysis and Transition State Theory in Organic Reactions

Kinetic analysis is a powerful tool for elucidating reaction mechanisms. By studying the rate of a reaction as a function of reactant concentrations, temperature, and other parameters, one can gain insights into the rate-determining step and the composition of the transition state.

Transition State Theory provides a framework for understanding reaction rates by considering the equilibrium between reactants and a high-energy transition state complex. The energy difference between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡), which determines the reaction rate. Computational chemistry can be employed to model the structures and energies of reactants, intermediates, transition states, and products, providing a theoretical basis for understanding the reaction pathway. For a hypothetical reaction of this compound, computational studies could predict the most likely transition state structures and their associated activation energies.

| Parameter | Significance in Mechanistic Studies |

| Reaction Rate | Provides information about the overall speed of the reaction. |

| Rate Law | Describes how the reaction rate depends on the concentration of reactants. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |

| Pre-exponential Factor (A) | Relates to the frequency of collisions and the orientation of reacting molecules. |

| Gibbs Free Energy of Activation (ΔG‡) | The key thermodynamic barrier that determines the reaction rate. |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates, such as radicals, carbocations, or carbanions, provide conclusive evidence for a proposed reaction mechanism. Various spectroscopic techniques can be utilized for this purpose.

For reactions involving this compound, techniques like:

Electron Paramagnetic Resonance (EPR) Spectroscopy: Could be used to detect and characterize any radical intermediates formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and characterize more stable intermediates or products. In some cases, specialized NMR techniques can be used to observe transient species.

Mass Spectrometry: Can be used to detect the mass-to-charge ratio of intermediates, helping to confirm their elemental composition.

UV-Vis Spectroscopy: Can monitor changes in the electronic structure of the molecule throughout the reaction, potentially indicating the formation of colored intermediates.

By combining the results from kinetic studies, computational modeling, and the direct detection of intermediates, a comprehensive picture of the reaction mechanism for transformations of this compound can be developed.

Applications of 2,4 Difluoro 6 Nitrobenzylamine As a Versatile Synthetic Intermediate

Precursor in the Construction of Diverse Functionalized Organic Molecules

2,4-Difluoro-6-nitrobenzylamine serves as a valuable starting material in the synthesis of a variety of functionalized organic molecules. Its utility stems from the presence of multiple reactive sites: the primary amine, the aromatic ring activated by electron-withdrawing nitro and fluoro groups, and the benzylic position. These features allow for a range of chemical transformations, making it a key building block for more complex structures. The strategic placement of the fluorine and nitro groups on the benzene (B151609) ring influences the regioselectivity of subsequent reactions, guiding the introduction of additional functional groups to specific positions. This controlled functionalization is crucial in the design and synthesis of target molecules with desired chemical and physical properties.

Role in Building Polyfunctionalized Aromatic and Heterocyclic Systems

The unique substitution pattern of this compound makes it an important intermediate in the synthesis of polyfunctionalized aromatic and heterocyclic compounds. The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. Furthermore, the amine functionality can be readily transformed into other nitrogen-containing groups, which can then participate in cyclization reactions to form heterocyclic rings. For instance, the amine can be a precursor to diazonium salts, which are versatile intermediates for introducing a wide array of functional groups onto the aromatic ring. The nitro group can be reduced to an amine, providing another site for functionalization or participation in ring-forming reactions, leading to the construction of diverse heterocyclic scaffolds such as pyrazoles. mdpi.com

Derivatization Pathways for Advanced Chemical Building Blocks

The reactivity of this compound allows for its conversion into a variety of advanced chemical building blocks through several derivatization pathways.

Formation of Imines and Schiff Bases from the Amine Functionality

The primary amine group of this compound readily reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. researchgate.netlibretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The formation of the C=N double bond in the resulting imine introduces a new functional group that can undergo further transformations, such as reduction to a secondary amine or reaction with nucleophiles. This versatility makes imine formation a key step in the elaboration of the this compound scaffold.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

Amidation and Sulfonamidation Reactions

The amine functionality of this compound can also undergo acylation with carboxylic acid derivatives (such as acid chlorides or anhydrides) to form amides, or with sulfonyl chlorides to yield sulfonamides. These reactions provide a straightforward method for introducing a wide range of acyl and sulfonyl groups, thereby modifying the electronic and steric properties of the molecule. The resulting amides and sulfonamides are often stable, crystalline solids and can serve as important intermediates for the synthesis of more complex molecules, including those with potential biological activity.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acid Chloride | Amide |

| This compound | Sulfonyl Chloride | Sulfonamide |

Coupling Reactions for Extended Molecular Architectures

While direct information on coupling reactions involving this compound is not prevalent in the provided search results, the presence of functional groups amenable to such reactions is noteworthy. The aromatic fluorine atoms could potentially participate in nucleophilic aromatic substitution or certain types of cross-coupling reactions. More commonly, the amine group can be converted to other functionalities, such as a diazonium salt, which is a versatile precursor for various coupling reactions, including Sandmeyer, Suzuki, and Heck reactions. These reactions would allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of extended molecular architectures and biaryl compounds.

Advanced Spectroscopic Characterization Methodologies for 2,4 Difluoro 6 Nitrobenzylamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For fluorinated and nitrated benzylamine (B48309) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguous structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Analysis

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. In the case of 2,4-Difluoro-6-nitrobenzylamine, the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The chemical shifts of the benzylic protons and the amine protons are also diagnostic.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic state. The carbons directly attached to the electron-withdrawing nitro and fluoro groups will be significantly deshielded and appear at a lower field (higher ppm). Carbons bonded to fluorine will show characteristic C-F coupling constants.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2,4-Difluoro-1-nitrobenzene | A: 8.191, B: 7.11, C: 7.08 (in CDCl₃) chemicalbook.com | No data available |

| 4-Fluorobenzaldehyde | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) (in CDCl₃) rsc.org | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) (in CDCl₃) rsc.org |

| 1-(Fluoromethyl)-2-nitrobenzene | 5.89 (d, J = 47.9 Hz, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.83 (d, J = 7.7 Hz, 1H), 8.24 (d, J = 8.1 Hz, 1H) (in CDCl₃) rsc.org | 81.3 (d, J = 172.8 Hz, 1C), 124.9, 126.8 (d, J = 17.6 Hz, 1C), 128.6, 134.3, 134.4, 145.6 (in CDCl₃) rsc.org |

Fluorine (¹⁹F) NMR for Fluorinated Systems

Given the presence of fluorine atoms in this compound, ¹⁹F NMR spectroscopy is a crucial analytical tool. nih.gov It provides direct information about the electronic environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular structure and substitution patterns on the aromatic ring. ucsb.edu Coupling between the two non-equivalent fluorine atoms (F-F coupling) and between the fluorine and adjacent protons (H-F coupling) provides valuable connectivity information. For instance, in a related compound, 4-fluorobenzaldehyde, the fluorine atom exhibits a chemical shift at -102.4 ppm in CDCl₃. rsc.org The chemical shift range for aromatic fluorine compounds is typically between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu

| Compound | ¹⁹F NMR Chemical Shift (ppm) |

| 4-Fluorobenzaldehyde | -102.4 (in CDCl₃) rsc.org |

| 1-(Fluoromethyl)-2-nitrobenzene | -219.4 (in CDCl₃) rsc.org |

| 1-Bromo-4-(fluoromethyl)-2-nitrobenzene | -213.86 (in CDCl₃) rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques help to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.orgsdsu.edu It is used to trace out the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with the carbons they are directly attached to (one-bond C-H correlation). wikipedia.orgsdsu.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). wikipedia.orgsdsu.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. uobasrah.edu.iq In this compound, characteristic absorption bands would be expected for:

N-H stretching of the amine group.

C-H stretching of the aromatic and benzylic groups.

Asymmetric and symmetric stretching of the NO₂ group , which are typically strong and found in the regions of 1560-1515 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

C-F stretching , which gives rise to strong absorptions in the fingerprint region.

Aromatic C=C stretching vibrations.

For a related compound, 2,4-Difluoro-6-nitroacetanilide, infrared spectral data is available, which can provide a reference for the expected vibrational modes. nist.gov Similarly, the IR spectrum of 1-(fluoromethyl)-2-nitrobenzene shows characteristic peaks at 1616 cm⁻¹ and 1522 cm⁻¹ which can be attributed to the nitro group. rsc.org

Raman Spectroscopy

Electronic Spectroscopy for Electronic Transitions and Conjugation (UV-Vis)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV-Vis radiation by a molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths and intensities of these absorptions provide valuable information about the electronic transitions and the extent of conjugation within the molecule.

In this compound, the chromophore is the substituted benzene (B151609) ring, which contains both electron-donating (amine) and electron-withdrawing (nitro) groups, as well as fluorine atoms. The UV-Vis spectrum of such a compound is expected to be a composite of the transitions associated with the benzene ring, modified by these substituents.

The electronic spectrum of nitrobenzene, a related parent compound, displays several absorption bands. A weak absorption in the UVA region (around 345 nm) is attributed to the formally forbidden n→π* transition, primarily localized on the nitro group. acs.org More intense absorptions are observed in the UVB and UVC regions, including a band around 280 nm resulting from transitions to the ¹(nBπ) and ¹(Lbππ) states, and a stronger band around 240 nm assigned to a charge-transfer transition from the benzene ring to the nitro group (the ¹(Laππ*) state). acs.org

The presence of the amino group (in the benzylamine moiety) and the fluorine atoms in this compound will further influence the positions and intensities of these absorption bands. The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the π→π* transitions of the benzene ring. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. Conversely, the strongly electronegative fluorine atoms may have a more complex effect, potentially causing a slight hypsochromic (blue) shift.

A comparative analysis of nitrobenzaldehydes showed that the spectra of all isomers are characterized by weak n→π* transitions around 350 nm and stronger π→π* absorptions around 250 nm. rsc.orguni-muenchen.de For nitroaniline isomers, intramolecular charge-transfer bands are prominent, with their positions being sensitive to the relative positions of the amino and nitro groups. The combination of electron-donating and electron-withdrawing groups in this compound is expected to give rise to significant charge-transfer character in its electronic transitions.

| Compound | Absorption Band (λmax, nm) | Transition Type | Reference |

|---|---|---|---|

| Nitrobenzene | ~345 | n→π | acs.org |

| Nitrobenzene | ~280 | π→π (Lb) | acs.org |

| Nitrobenzene | ~240 | π→π* (La, Charge Transfer) | acs.org |

| Nitrobenzaldehydes | ~350 | n→π | rsc.orguni-muenchen.de |

| Nitrobenzaldehydes | ~250 | π→π | rsc.orguni-muenchen.de |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds such as this compound. In a typical mass spectrometer, the molecule is first ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization.

For this compound, Electron Ionization (EI) is a common technique that would lead to the formation of a molecular ion (M⁺•). The stability of this molecular ion in nitroaromatic compounds can be low, leading to extensive fragmentation. miamioh.edu The fragmentation pathways are dictated by the presence of the nitro group, the benzylamine side chain, and the fluorine substituents on the aromatic ring.

Key fragmentation patterns expected for nitroaromatic compounds include the loss of the nitro group components. nih.govnih.gov Common losses are:

Loss of NO: [M - 30]⁺•

Loss of NO₂: [M - 46]⁺

Loss of O: [M - 16]⁺• (often weak) nih.gov

The benzylamine moiety also directs fragmentation. A characteristic cleavage is the scission of the C-C bond alpha to the amino group (α-cleavage), which would lead to the loss of the aminomethyl radical (•CH₂NH₂) or the formation of an ion corresponding to the difluoronitrophenyl moiety. Another prominent fragmentation for benzylamines is the formation of a tropylium (B1234903) or substituted tropylium ion.

The presence of fluorine atoms on the ring will influence the fragmentation pattern and the m/z values of the resulting ions. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom or HX (where X is the halogen). miamioh.edu

Electrospray ionization (ESI), particularly in tandem with mass spectrometry (MS/MS), is another valuable technique, especially for analyzing polar nitroaromatic compounds. nih.gov In negative ion mode, deprotonation can occur, and subsequent collision-induced dissociation (CID) can reveal structurally significant fragment ions, such as the loss of NO and NO₂. nih.gov

| Fragment Ion (m/z) | Proposed Loss from Molecular Ion (M⁺•) | Proposed Structure/Formula |

|---|---|---|

| 188 | - | [C₇H₆F₂N₂O₂]⁺• (Molecular Ion) |

| 171 | -OH | [C₇H₅F₂N₂O]⁺ |

| 158 | -NO | [C₇H₆F₂N]⁺• |

| 142 | -NO₂ | [C₇H₆F₂]⁺ |

| 128 | -CH₂NH₂ and -H | [C₆H₂F₂NO₂]⁺ |

| 108 | -NO₂ and -H₂CN | [C₆H₃F₂]⁺ |

Integration of Spectroscopic and Computational Techniques for Comprehensive Structural and Mechanistic Characterization

While spectroscopic techniques like UV-Vis and mass spectrometry provide a wealth of experimental data, their integration with computational chemistry offers a more profound and comprehensive understanding of the structural and mechanistic properties of this compound and its analogs. Density Functional Theory (DFT) is a particularly powerful computational method for this purpose.

DFT calculations can be employed to predict and corroborate experimental spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of molecules. acs.org These calculations provide theoretical values for the wavelengths of maximum absorption (λmax) and the oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra to assign the observed absorption bands to specific electronic transitions (e.g., n→π, π→π, charge-transfer). acs.orgglobalresearchonline.net

In the context of mass spectrometry, computational methods can help to elucidate complex fragmentation mechanisms. By calculating the energies of various possible fragment ions and the transition state energies for different fragmentation pathways, the most likely fragmentation routes can be identified. This is especially useful for interpreting the mass spectra of complex molecules where multiple fragmentation pathways are possible.

Furthermore, DFT can provide insights into the molecular structure and electronic properties that underpin the observed spectroscopic behavior. researchgate.netacs.org For example, calculations can determine the optimized molecular geometry, including bond lengths and angles, and the rotational barrier of the nitro group, which can be influenced by adjacent substituents. nih.govnih.gov The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of molecular electrostatic potential (MEP) maps can help to rationalize the electronic transitions observed in UV-Vis spectroscopy and the reactivity of the molecule.

The synergy between experimental spectroscopy and computational chemistry is therefore a cornerstone of modern chemical analysis. For a molecule like this compound, this integrated approach allows for a detailed characterization that goes beyond simple spectral interpretation, providing a deeper understanding of its electronic structure, and fragmentation behavior.

Q & A

Q. What are the key synthetic strategies for preparing 2,4-difluoro-6-nitrobenzylamine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and nitration of benzylamine derivatives. A common approach is:

- Step 1 : Nitration of 2,4-difluorobenzylamine using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro product .

- Critical factors : Temperature control during nitration prevents decomposition, while stoichiometric excess of nitric acid (>1.2 eq) improves regioselectivity. Yields range from 45–65%, depending on solvent polarity and catalyst choice (e.g., H2SO4 vs. BF3·Et2O) .

Q. How can the purity and structure of this compound be validated?

- Analytical methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : ¹⁹F NMR shows two distinct doublets for F-2 and F-4 (δ ≈ -115 ppm and -120 ppm, J = 8–10 Hz). ¹H NMR confirms the benzylamine CH2 group (δ 4.1–4.3 ppm, singlet) .

- Mass spectrometry : ESI-MS [M+H]+ at m/z 203.1 .

Q. What are the stability considerations for storing this compound?

- Store under inert gas (Ar/N2) at −20°C in amber vials to prevent photodegradation of the nitro group.

- Avoid prolonged exposure to moisture, as hydrolysis of the nitro group can generate nitrite byproducts .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of fluorine atoms (ortho/para-directing) deactivates the aromatic ring, reducing electrophilicity. However, the nitro group at position 6 enhances meta-directed reactivity.

- Experimental design : Compare reaction rates with non-fluorinated analogs in SNAr reactions. Use DFT calculations to map electron density (e.g., Mulliken charges) at reactive sites .

- Data contradiction : Fluorine’s inductive effect may suppress reactivity, but steric hindrance from ortho-F can alter transition states. Kinetic studies under varying temperatures (25–80°C) are recommended .

Q. What methodologies resolve contradictions in reported melting points for this compound derivatives?

Discrepancies (e.g., mp 134–140°C vs. 157–161°C in analogs) arise from polymorphism or impurities.

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

- Method : React with transition metals (e.g., Cu²⁺ or Zn²⁺) via the amine group, using solvothermal synthesis.

- Optimization : Adjust pH (6–8) to deprotonate the amine without destabilizing the nitro group. Characterization via BET surface area analysis and PXRD confirms framework integrity .

Key Challenges and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.